molecular formula C7H2BrClF3NO3 B1405535 1-Bromo-2-[chloro(difluoro)methoxy]-5-fluoro-4-nitro-benzene CAS No. 1417566-56-3

1-Bromo-2-[chloro(difluoro)methoxy]-5-fluoro-4-nitro-benzene

Cat. No.: B1405535
CAS No.: 1417566-56-3
M. Wt: 320.45 g/mol
InChI Key: WKKYMMYCSCUYIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-2-[chloro(difluoro)methoxy]-5-fluoro-4-nitro-benzene is a polyhalogenated aromatic compound featuring bromo, fluoro, nitro, and a unique chloro(difluoro)methoxy substituent. Such compounds are often explored in medicinal chemistry and agrochemical research due to their ability to interact with biological targets via hydrophobic and electronic interactions .

Properties

IUPAC Name

1-bromo-2-[chloro(difluoro)methoxy]-5-fluoro-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrClF3NO3/c8-3-1-4(10)5(13(14)15)2-6(3)16-7(9,11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKKYMMYCSCUYIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1OC(F)(F)Cl)Br)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrClF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenation and Nitration Steps

  • Starting Material Selection: Typically, a suitably substituted fluoro-nitrobenzene is chosen as the starting scaffold, for example, 2-fluoro-4-nitroaniline or 2-fluoro-4-nitrochlorobenzene, which already contains fluoro and nitro groups positioned correctly.

  • Bromination: Introduction of the bromo substituent at the 1-position (ortho to the chloro(difluoro)methoxy group) can be achieved via electrophilic aromatic substitution using brominating agents such as molecular bromine (Br2) or N-bromosuccinimide (NBS) under controlled temperature to avoid polysubstitution. Alternatively, diazotization followed by Sandmeyer bromination can be employed if an amino precursor is available. For example, diazotization of 2-chloro-4-fluoroaniline followed by reaction with cuprous bromide in hydrobromic acid solution yields 1-bromo-2-chloro-4-fluorobenzene, as demonstrated in patent JPH075487B2.

  • Nitration: The nitro group is introduced using a nitrating mixture of nitric acid and sulfuric acid at low temperature to control regioselectivity and prevent over-nitration. The presence of electron-withdrawing groups (fluoro, chloro) directs nitration to the desired position.

Formation of the Chloro(difluoro)methoxy Group

  • Difluoromethoxy Group Introduction: The difluoromethoxy substituent (-OCHF2) is a specialized functional group that can be introduced by nucleophilic substitution or by reaction of phenolic precursors with difluorocarbene sources or difluoromethylating agents.

  • Chlorination of Difluoromethoxy: The chloro(difluoro)methoxy group implies a difluoromethoxy group bearing an additional chlorine atom, likely as part of the ether substituent. This can be prepared by chlorination of difluoromethoxy precursors or by using chlorodifluoromethyl reagents.

  • Synthetic Route: A plausible route involves first preparing a chlorodifluoromethyl ether intermediate by reacting a phenol derivative with chlorodifluoromethyl reagents, such as chlorodifluoromethyltrimethylsilane or chlorodifluoromethane under base catalysis, followed by substitution onto the aromatic ring.

Coupling and Final Assembly

  • The final compound is assembled by combining the halogenated and nitrated aromatic ring with the chloro(difluoro)methoxy substituent through nucleophilic aromatic substitution or via metal-catalyzed coupling reactions, depending on the reactivity of the intermediates.

  • Purification is typically achieved by standard organic techniques such as extraction, chromatography, and recrystallization.

Detailed Reaction Conditions and Parameters

Step Reagents/Conditions Temperature Range Time Notes
Diazotization (if amino precursor used) Sodium nitrite (NaNO2), acid (HCl), aqueous medium -5 to 5 °C 0.5 to 3 hours Control temperature to avoid side reactions
Bromination Cuprous bromide (CuBr), hydrobromic acid (HBr) 20 to 70 °C 1 to 5 hours Equivalents: 1.0-1.2 relative to substrate
Nitration HNO3/H2SO4 mixture 0 to 30 °C 1 to 3 hours Careful control to avoid polysubstitution
Difluoromethoxy introduction Chlorodifluoromethyl reagents, base (e.g., K2CO3) 0 to 50 °C Several hours Requires inert atmosphere, dry solvents
Purification Extraction, chromatography, distillation Ambient to reflux Variable Use of organic solvents like dichloromethane

Research Findings and Optimization Notes

  • Equivalents and Stoichiometry: The use of near stoichiometric amounts (1.0 to 1.2 equivalents) of halogenating agents minimizes side reactions and improves yield.

  • Temperature Control: Maintaining low temperatures during diazotization and nitration steps ensures regioselectivity and reduces by-products.

  • Solvent Choice: Polar aprotic solvents such as dichloromethane or ethers are preferred for difluoromethoxy group introduction to stabilize intermediates and facilitate nucleophilic substitution.

  • Avoidance of Impurities: Analogous syntheses have shown that certain solvents (e.g., acetonitrile) can lead to impurities via nucleophilic addition; thus, their avoidance or replacement by other solvents is recommended.

  • One-Pot Synthesis Potential: Some patents describe one-pot methods combining halogenation and reduction steps to improve efficiency and reduce isolation of intermediates.

Summary Table of Preparation Steps

Synthetic Step Key Reagents/Conditions Purpose Challenges
Diazotization and Sandmeyer Bromination Sodium nitrite, CuBr, HBr, low temperature Introduce bromo substituent Temperature sensitivity, side reactions
Nitration HNO3/H2SO4 mixture, controlled temperature Introduce nitro group Over-nitration, regioselectivity
Difluoromethoxy Ether Formation Chlorodifluoromethyl reagents, base, aprotic solvent Install chloro(difluoro)methoxy group Moisture sensitivity, reagent handling
Coupling and Final Assembly Nucleophilic aromatic substitution or metal-catalyzed coupling Assemble final compound Maintaining substituent integrity
Purification Extraction, chromatography, distillation Obtain pure target compound Separation from halogenated impurities

Chemical Reactions Analysis

1-Bromo-2-[chloro(difluoro)methoxy]-5-fluoro-4-nitro-benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms can be replaced by other functional groups through nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of different oxidation products.

Common reagents used in these reactions include sodium hydroxide, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that halogenated aromatic compounds can exhibit significant antimicrobial properties. For example, studies have shown that derivatives of similar compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics . The introduction of electron-withdrawing groups like nitro and halogens enhances the biological activity of these compounds.

Drug Design
The structural features of 1-Bromo-2-[chloro(difluoro)methoxy]-5-fluoro-4-nitro-benzene make it a valuable scaffold in medicinal chemistry for drug design. Its ability to interact with biological targets can be exploited in structure-based drug design, particularly for targeting specific enzymes or receptors involved in disease pathways .

Materials Science

Polymer Chemistry
This compound can serve as a building block in the synthesis of advanced polymers. Its reactive halogen and nitro groups allow for further functionalization, enabling the creation of materials with tailored properties such as improved thermal stability and mechanical strength . Halogenated compounds are often utilized in the development of flame-retardant materials due to their inherent stability under heat.

Nanotechnology
In nanotechnology, this compound can be used in the synthesis of nanostructured materials. Its incorporation into polymer matrices can enhance the mechanical and thermal properties of nanocomposites, which are crucial for applications in electronics and aerospace .

Environmental Applications

Pollutant Degradation
Halogenated compounds have been studied for their role in environmental remediation. Research suggests that compounds like this compound could be involved in the degradation processes of persistent organic pollutants (POPs) through microbial dehalogenation mechanisms . This property is particularly important for addressing contamination in water sources.

Radical Scavenging
Studies have demonstrated that halogenated aromatic compounds possess peroxyl radical-scavenging capabilities, which can mitigate oxidative stress in biological systems. This property is beneficial for developing antioxidant agents that could protect against various diseases linked to oxidative damage .

Case Study 1: Antimicrobial Efficacy
A study conducted on similar halogenated compounds revealed significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The presence of nitro and halogen substituents was crucial for enhancing this activity, suggesting a potential pathway for developing new antimicrobial agents based on this compound .

Case Study 2: Environmental Remediation
Research focused on the degradation of halogenated pollutants indicated that microbial communities could effectively utilize compounds like this compound as substrates for dehalogenation processes, ultimately leading to less toxic byproducts .

Mechanism of Action

The mechanism of action of 1-Bromo-2-[chloro(difluoro)methoxy]-5-fluoro-4-nitro-benzene involves its interaction with various molecular targets. The presence of multiple halogen atoms and the nitro group allows the compound to participate in a range of chemical reactions, influencing its reactivity and interaction with other molecules. The specific pathways involved depend on the context of its use, such as in biological systems or chemical synthesis.

Comparison with Similar Compounds

Substituent Effects on Electronic Density and Bioactivity

The compound’s bioactivity is influenced by the electron-withdrawing nature of its substituents. For instance:

  • Nitro group : Strongly electron-withdrawing, reduces ring electron density, enhancing interactions with biological targets (e.g., nitroreductases) .
  • Chloro(difluoro)methoxy group: Combines chlorine (EWG) and fluorine (moderate EWG), further lowering electron density. This contrasts with methoxy (electron-donating, EDG) or chloro-methoxy groups, which show reduced NO inhibition activity in analogous compounds .
  • Bromo and fluoro : Halogens increase lipophilicity, promoting membrane permeability and antimicrobial potency .

Key Comparison :

  • 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene (): Replacing chloro(difluoro)methoxy with methoxy reduces electron-withdrawing effects, likely diminishing antimicrobial and NO inhibition activity .
  • 2-Bromo-5-chloro-1,3-difluorobenzene (): Lacks nitro and methoxy groups, resulting in lower reactivity and bioactivity due to reduced electron density modulation .

Lipophilicity and Antimicrobial Activity

Lipophilicity (logP) is critical for antimicrobial activity. The chloro(difluoro)methoxy group increases logP compared to simpler substituents:

  • Chloro(difluoro)methoxy : High logP due to Cl and F atoms, enhancing membrane penetration and unspecific interactions with protein thiol groups .
  • Methoxy or methyl groups : Lower logP, correlating with weaker antifungal activity in spiro piperidone derivatives .

Example :
In spiro piperidone derivatives, chloro-substituted analogs showed 2–3× higher antibacterial activity than methoxy-substituted ones, aligning with the target compound’s design rationale .

Data Table: Comparison with Key Analogues

Compound Name Substituents Molecular Weight Key Bioactivity logP (Predicted) Hazard Classifications
1-Bromo-2-[chloro(difluoro)methoxy]-5-fluoro-4-nitro-benzene Br, ClF2O, F, NO2 ~308.5 Antimicrobial, NO inhibition ~2.8 Likely H302, H315, H335
1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene Br, F, OCH3, NO2 ~264.0 Moderate antifungal ~1.9 H302, H315, H319
2-Bromo-5-chloro-1,3-difluorobenzene Br, Cl, F (x2) ~227.4 Low reactivity ~2.5 H315, H319
4-Bromo-2-chlorobenzotrifluoride Br, Cl, CF3 ~263.4 Industrial intermediate ~3.0 H226 (flammable)

Biological Activity

1-Bromo-2-[chloro(difluoro)methoxy]-5-fluoro-4-nitro-benzene, with the CAS Number 1417566-56-3, is a halogenated aromatic compound characterized by its complex structure and diverse functional groups. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. The following sections will explore its biological activity, including relevant case studies, research findings, and a comparative analysis with similar compounds.

  • Molecular Formula : C7H2BrClF3NO3
  • Molecular Weight : 320.448 g/mol
  • Purity : 95%

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through multiple mechanisms:

  • Nucleophilic Substitution : The bromine atom can be substituted by nucleophiles, which may lead to the formation of more biologically active derivatives.
  • Reduction of Nitro Groups : The nitro group can be reduced to an amine, which may enhance the compound's activity against specific targets.
  • Oxidation Reactions : The methoxy group can undergo oxidation, potentially altering the compound’s reactivity and biological profile.

Biological Activity Overview

The compound has shown promise in various biological assays, particularly in anticancer and antimicrobial activities. Below is a summary of notable findings:

Anticancer Activity

Several studies have indicated that halogenated aromatic compounds can exhibit significant cytotoxic effects against cancer cell lines. For instance:

  • Case Study 1 : In vitro studies demonstrated that derivatives of halogenated nitrobenzene compounds exhibited IC50 values ranging from 1 to 10 µM against human cancer cell lines (e.g., A549 lung cancer cells) .

Antimicrobial Activity

The presence of electron-withdrawing groups such as nitro and halogens enhances the antimicrobial properties of these compounds:

  • Case Study 2 : A comparative study on various nitro-substituted benzene derivatives showed that compounds similar to this compound had Minimum Inhibitory Concentrations (MIC) ranging from 46.9 μg/mL to 93.7 μg/mL against both Gram-positive and Gram-negative bacteria .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other halogenated compounds to better understand its potential applications.

Compound NameCAS NumberIC50 (µM)MIC (μg/mL)
This compound1417566-56-3~5~50
1-Bromo-4-chloro-2-fluoro-5-nitrobenzene224185-19-7~10~70
1-Bromo-2-fluoro-4-methyl-5-nitrobenzene201849-17-4~15~80

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 1-Bromo-2-[chloro(difluoro)methoxy]-5-fluoro-4-nitro-benzene, and how can regioselectivity be controlled?

  • Methodological Answer : Synthesis requires sequential halogenation and nitration steps. The chloro(difluoro)methoxy group introduces steric hindrance, complicating bromination at the ortho position. Regioselectivity can be controlled using directing groups (e.g., nitro groups) and optimizing reaction temperatures. Low-temperature nitration (0–5°C) minimizes byproducts, as seen in analogous polyhalogenated benzene syntheses .

Q. What spectroscopic techniques are most effective for characterizing this compound, particularly in resolving overlapping signals from multiple halogen substituents?

  • Methodological Answer : High-field 19F^{19}\text{F} NMR (400+ MHz) resolves overlapping fluorine signals, while 13C^{13}\text{C} DEPT-135 distinguishes carbons bonded to halogens. X-ray crystallography (as applied to structurally similar halogenated aromatics) confirms spatial arrangement and substituent orientation . Mass spectrometry (HRMS) validates molecular weight, critical given the compound’s high halogen content .

Q. What are recommended purification methods given the compound’s thermal sensitivity and multiple reactive groups?

  • Methodological Answer : Column chromatography with silica gel (hexane/ethyl acetate gradient) separates nitro- and bromo-containing byproducts. Low-temperature recrystallization (e.g., in dichloromethane at –20°C) preserves integrity. Avoid heating above 50°C, as the nitro group may decompose, as observed in related nitroaromatics .

Advanced Research Questions

Q. How do electronic effects of the chloro(difluoro)methoxy group influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

  • Methodological Answer : The electron-withdrawing chloro(difluoro)methoxy group activates the aromatic ring for NAS at the para position relative to the nitro group. Computational studies (DFT) can map electron density to predict reactive sites. Experimentally, kinetic studies with varying nucleophiles (e.g., amines) quantify activation barriers, leveraging methodologies from fluorinated benzene analogs .

Q. What computational chemistry approaches are suitable for modeling the steric and electronic environment of this polyhalogenated aromatic system?

  • Methodological Answer : Density Functional Theory (DFT) with dispersion corrections (e.g., B3LYP-D3) models steric clashes between the bulky chloro(difluoro)methoxy and bromo groups. Natural Bond Orbital (NBO) analysis reveals hyperconjugative interactions stabilizing the nitro group. Molecular dynamics simulations predict solubility in polar aprotic solvents .

Q. How can contradictory crystallographic data between this compound and similar structures inform understanding of its molecular conformation?

  • Methodological Answer : Compare bond angles and torsional strain with structurally related compounds (e.g., 2-Bromo-4-chloro-1-fluorobenzene). Discrepancies in dihedral angles (e.g., nitro group vs. methoxy orientation) may arise from crystal packing forces. Pairwise alignment of XRD structures (using software like Mercury) identifies conformational outliers, guiding adjustments in synthetic conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-2-[chloro(difluoro)methoxy]-5-fluoro-4-nitro-benzene
Reactant of Route 2
Reactant of Route 2
1-Bromo-2-[chloro(difluoro)methoxy]-5-fluoro-4-nitro-benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.